Idropranolol

Description

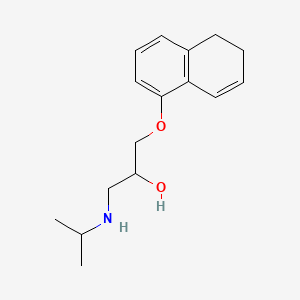

Structure

2D Structure

3D Structure

Properties

CAS No. |

27581-02-8 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |

InChI Key |

JKLYFQUDQSQWRB-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Idropranolol

Competitive Antagonism at Beta-Adrenergic Receptors

Beta-1 Adrenergic Receptor Interactions

Beta-1 adrenergic receptors are predominantly located in the heart. cvpharmacology.com Their stimulation by catecholamines leads to an increase in heart rate, myocardial contractility, and conduction velocity. wikipedia.org Antagonism of β1 receptors by beta-blockers mitigates these effects. While Idropranolol is classified as a beta-blocker, specific studies detailing its binding affinity (Ki) or its functional antagonism (pA2 value) at the β1 receptor are not present in the reviewed literature.

Beta-2 Adrenergic Receptor Interactions

Beta-2 adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. cvpharmacology.com Activation of these receptors leads to smooth muscle relaxation. wikipedia.org Non-selective beta-blockers also antagonize these receptors. For this compound, specific data regarding its interaction and potency at β2 receptors is not documented in available scientific resources.

Non-Selectivity Considerations

This compound is listed among non-selective beta-blockers, suggesting it likely acts on both β1 and β2 receptors, similar to the prototypical non-selective beta-blocker, propranolol (B1214883). vulcanchem.comdrugbank.comopenaccessjournals.com The clinical implications of non-selectivity typically involve effects on both the cardiovascular system (via β1 blockade) and other systems like the respiratory tract (via β2 blockade). wikipedia.org However, without specific research on this compound, any assumption of its non-selective profile remains presumptive. The structure-activity relationship for beta-blockers indicates that the nature of the aromatic ring and the side chain are crucial for receptor affinity and selectivity. pharmacy180.comwikipedia.orgijrpc.com

Downstream Intracellular Signaling Pathway Modulation

The blockade of beta-adrenergic receptors by an antagonist directly impacts the intracellular signaling cascades that are normally initiated by agonist binding. biorxiv.org

Adenylate Cyclase Inhibition

Beta-adrenergic receptors are coupled to G-proteins, which, upon activation, stimulate the enzyme adenylate cyclase. biorxiv.org The primary mechanism of beta-blockers involves preventing this G-protein activation. biorxiv.orgdrugbank.com For propranolol, this inhibition of adenylate cyclase has been demonstrated. nih.govdrugbank.com However, no studies were found that specifically investigate or quantify the effect of this compound on adenylate cyclase activity.

Cyclic AMP (cAMP) Synthesis Reduction

The activation of adenylate cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. biorxiv.org By inhibiting adenylate cyclase, beta-blockers effectively reduce the intracellular concentration of cAMP. drugbank.com This reduction in cAMP is central to the pharmacological effects of beta-blockade. biorxiv.org Research specifically detailing the impact of this compound on cAMP synthesis is not available.

Protein Kinase A (PKA) Activation Inhibition

This compound, like its counterpart propranolol, functions as a non-selective beta-adrenergic receptor antagonist. wikipedia.orgopenaccessjournals.com By blocking both β1 and β2 adrenergic receptors, it competitively inhibits the binding of catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgopenaccessjournals.com This blockade prevents the activation of adenylyl cyclase, which in turn reduces the intracellular synthesis of cyclic adenosine monophosphate (cAMP). wikipedia.orgcvpharmacology.com The decrease in cAMP levels leads to a subsequent inhibition of Protein Kinase A (PKA) activation, a key downstream effector of cAMP signaling. wikipedia.orgcvpharmacology.com In neurons, certain beta-blockers have been shown to selectively promote PKA-dependent phosphorylation of specific downstream targets. nih.gov

L-Type Calcium Channel Modulation

The modulation of L-type calcium channels by beta-blockers is linked to the PKA signaling cascade. Beta-adrenergic receptors are coupled to Gs-proteins that, upon activation, stimulate adenylyl cyclase to produce cAMP. cvpharmacology.com Increased cAMP activates PKA, which then phosphorylates L-type calcium channels, leading to increased calcium influx into the cell. cvpharmacology.com By inhibiting PKA activation, this compound can indirectly modulate the activity of these channels. In hippocampal neurons, specific beta-blockers have been observed to augment L-type calcium channel activity through a spatially restricted cAMP/PKA signaling pathway. nih.gov This suggests a complex and context-dependent modulation of these channels.

Interactions with Angiogenic Factors and Endothelial Cell Processes

This compound is involved in the modulation of angiogenesis, the formation of new blood vessels, through its interaction with various growth factors and its direct effects on endothelial cells. drugbank.comtga.gov.au

Vascular Endothelial Growth Factor (VEGF) Inhibition

Research has demonstrated that propranolol can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent proangiogenic factor. nih.govnih.gov This inhibition of VEGF is a key mechanism in the anti-angiogenic effects of the drug. nih.govnih.gov Studies have shown that propranolol can down-regulate the expression of VEGF in hemangioma-derived stem cells. nih.govnih.gov The blockade of beta-2 adrenergic receptors, which are expressed on capillary endothelial cells, can inhibit the VEGF signaling pathway. tga.gov.au This leads to a decrease in the proliferation of vascular endothelial cells. tga.gov.au

Basic Fibroblast Growth Factor (bFGF) Inhibition

Similar to its effect on VEGF, this compound also inhibits the activity of basic Fibroblast Growth Factor (bFGF), another important factor in angiogenesis. drugbank.comtga.gov.au The blockade of beta-2 adrenergic receptors by propranolol has been shown to inhibit the bFGF signaling pathways. tga.gov.au Studies on hemangioma-derived stem cells have indicated that propranolol can suppress the expression of bFGF. nih.govnih.gov However, the inhibitory effect on bFGF expression may not be as pronounced as that observed for VEGF. nih.gov

Induction of Endothelial Cell Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in endothelial cells. drugbank.comtga.gov.au This pro-apoptotic effect is concentration-dependent and is a significant contributor to its anti-angiogenic properties. e-century.usresearchgate.net One of the proposed mechanisms involves the inhibition of the Akt and ERK phosphorylation and the MAPK signaling pathway. e-century.us Research has also pointed to a p53-BAX mediated mitochondrial apoptosis pathway as a mechanism for propranolol-induced endothelial cell apoptosis. nih.gov

Research Findings on Propranolol's Effect on Endothelial Cells

| Parameter | Effect of Propranolol | Concentration Dependence | Signaling Pathway Implicated | Reference |

| Cell Proliferation | Inhibition | Concentration-dependent | Akt and ERK phosphorylation, MAPK signaling | e-century.usresearchgate.net |

| Cell Cycle | G0/G1 Blockade | Concentration-dependent | Not specified | e-century.us |

| Apoptosis | Induction | Concentration-dependent | p53-BAX mediated, Akt/ERK/MAPK inhibition | e-century.usresearchgate.netnih.gov |

| VEGF Expression | Suppression | Yes | Not specified | nih.govnih.gov |

| bFGF Expression | Suppression | Less pronounced than VEGF | Not specified | nih.govnih.gov |

Central Nervous System Adrenergic Activity Modulation

A significant aspect of the mechanism for certain beta-blockers involves their ability to influence the central nervous system (CNS). This action is largely dependent on the drug's ability to cross the blood-brain barrier, a property associated with lipophilicity (fat-solubility). vulcanchem.com Lipophilic beta-blockers, such as the extensively studied Propranolol, can penetrate the CNS and exert effects directly on brain tissue. openaccessjournals.comnih.gov

Once in the CNS, these agents are understood to act primarily through the competitive antagonism of beta-adrenergic receptors. openaccessjournals.com These receptors are key components of the sympathetic nervous system, responding to catecholamines like norepinephrine and epinephrine. By blocking these receptors within the brain, this compound is presumed to modulate the "fight-or-flight" responses that are centrally mediated. This action can attenuate sympathetic nervous system activity in the brain, which is thought to inhibit the release of norepinephrine in specific brain regions involved in the stress response. openaccessjournals.com Research on prototype compounds shows this central modulation may contribute to effects on anxiety, tremors, and other CNS-regulated processes. openaccessjournals.comnih.gov

The modulation of central adrenergic activity is a complex process involving several potential mechanisms:

Direct action on central beta-receptors: Blocking these receptors, which are found on neurons in various brain regions, can alter neuronal firing and signaling pathways. vulcanchem.com

Indirect effects from peripheral actions: Changes in autonomic activity in the periphery (outside the CNS) can be relayed to the brain, indirectly influencing central neural systems. vulcanchem.com

Synthetic Methodologies for Idropranolol and Analogues

General Synthetic Routes to Aryloxypropanolamines

The conventional synthesis of aryloxypropanolamines is a multi-step process that typically begins with an aromatic alcohol (a phenol (B47542) or naphthol) and culminates in the desired amino alcohol structure. vulcanchem.comsemanticscholar.org This pathway is valued for its robustness and applicability to a wide range of analogues. The primary steps involve the preparation of a naphthol intermediate, formation of a reactive epoxide, and subsequent ring-opening with a suitable amine. firsthope.co.inresearchgate.net

The synthesis of Idropranolol and related compounds like propranolol (B1214883) commences with a naphthol derivative, most commonly 1-naphthol (B170400) (also known as α-naphthol). firsthope.co.inwikipedia.org Naphthols are crucial synthons in organic synthesis and serve as the foundational aromatic component of the final drug molecule. sioc-journal.cn 1-Naphthol can be derived from naphthalene (B1677914) through processes like oxidation. firsthope.co.in These intermediates are versatile and can undergo various chemical transformations, making them valuable building blocks for diverse, biologically active compounds. sioc-journal.cnnordmann.globalrsc.org The reactivity of the hydroxyl group on the naphthol ring is central to the subsequent steps of the synthesis.

Following the preparation of the naphthol intermediate, the next key transformation is the formation of a glycidyl (B131873) ether. This is typically achieved by reacting the naphthol with epichlorohydrin. vulcanchem.comfirsthope.co.ingoogle.com This reaction proceeds via a nucleophilic attack of the naphthoxide ion (formed by deprotonating 1-naphthol with a base) on the carbon atom of epichlorohydrin, displacing the chloride. This is a classic example of a Williamson ether synthesis. The resulting intermediate then undergoes an intramolecular cyclization to form the stable epoxide ring.

While the outline refers to Friedel-Crafts alkylation, this specific transformation is more accurately described as an O-alkylation. Friedel-Crafts reactions typically involve the direct alkylation of an aromatic ring (C-alkylation) using a Lewis acid catalyst. researchgate.netnih.gov In the synthesis of aryloxypropanolamines, the reaction occurs at the oxygen atom of the hydroxyl group. The resulting aryloxy epoxide, such as 1-(1-naphthoxy)-2,3-epoxypropane, is a critical intermediate because the strained three-membered epoxide ring is highly susceptible to nucleophilic attack in the next step. researchgate.netfirsthope.co.in

The final step in the general synthesis is the nucleophilic ring-opening of the previously formed epoxide intermediate. researchgate.net This reaction is carried out using a primary or secondary amine, which acts as the nucleophile. For the synthesis of propranolol, isopropylamine (B41738) is used, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of the 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol structure. firsthope.co.inresearchgate.net

This ring-opening reaction is highly regioselective and is a key step in forming the β-amino alcohol moiety characteristic of this class of compounds. researchgate.netrsc.org The reaction can be performed under various conditions, including in different solvents or even solvent-free, sometimes with microwave assistance to reduce reaction times. researchgate.netppor.az The choice of amine in this step is what ultimately defines the substituent on the nitrogen atom in the final aryloxypropanolamine product. ajrconline.org

Enantioselective Synthesis Approaches

β-blockers like this compound possess at least one chiral center, meaning they exist as two non-superimposable mirror images called enantiomers. wikipedia.orgkup.at The pharmacological activity of these enantiomers is often highly stereoselective; for most aryloxypropanolamines, the (S)-enantiomer exhibits significantly greater β-blocking activity than the (R)-enantiomer. vulcanchem.comwikipedia.orgkup.at This has driven the development of asymmetric synthesis methods to produce single, optically pure enantiomers, which can offer improved therapeutic profiles. nih.govnih.gov

Asymmetric synthesis relies on the use of chiral components to influence the stereochemical outcome of a reaction. tsijournals.comnumberanalytics.com This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysts. numberanalytics.commdpi.com

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the reaction, the auxiliary is removed. tsijournals.comnumberanalytics.com

Chiral Catalysts: These include metal complexes with chiral ligands (e.g., BINAP-ruthenium complexes for asymmetric hydrogenation) that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. acs.org

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are widely used as chiral catalysts. mdpi.com They can perform kinetic resolutions, where one enantiomer in a racemic mixture reacts much faster than the other, allowing for their separation. mdpi.comrsc.org For example, lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate can produce the (R)-chlorohydrin in high enantiomeric excess, which can then be converted to the desired (S)-β-blocker. mdpi.com

A critical aspect of any enantioselective synthesis is the preservation of the established chiral configuration throughout the subsequent reaction steps. mdpi.comrsc.org Once a stereocenter is created with high enantiomeric purity, all following reactions must proceed without causing racemization (the formation of an equal mixture of both enantiomers) or inversion of the stereocenter, unless an inversion is a planned part of the synthetic strategy. rsc.org

For instance, after obtaining an enantiomerically pure building block like (R)-chlorohydrin, the subsequent ring-opening with an amine must be carefully controlled to ensure the integrity of the chiral center is maintained in the final product. mdpi.comrsc.org This often involves optimizing reaction conditions such as temperature, solvent, and reagents to favor a reaction mechanism (like SN2) that proceeds with a predictable stereochemical outcome, thereby yielding the final product with high optical purity. nih.govrsc.org

Exploration of Enzymatic Synthesis Pathways

The asymmetric synthesis of β-blockers is of significant interest as the therapeutic activity is often associated with a single enantiomer. Chemoenzymatic methods, which utilize enzymes to create stereospecific intermediates, are a common strategy in the synthesis of many β-blockers like propranolol, sotalol, and penbutolol. ntnu.no These processes often involve the kinetic resolution of a racemic intermediate using enzymes such as lipases or epoxide hydrolases.

However, a review of available scientific literature indicates a lack of specific studies dedicated to the enzymatic synthesis of this compound. While the molecular structure of this compound, which contains a chiral center at the secondary alcohol, makes it a theoretical candidate for such enzymatic resolution, dedicated research applying these biocatalytic techniques to achieve enantiopure this compound has not been documented in the search results. The general approach for other β-blockers often involves the lipase-catalyzed resolution of a key chlorohydrin intermediate, but specific parameters or findings for an analogous this compound precursor are absent from the literature.

Development of Novel Synthetic Precursors and Derivatization Strategies

The development of novel synthetic precursors is a key area of research for improving the efficiency and scalability of drug manufacturing. For β-blockers in the aryloxypropanolamine class, synthesis typically involves the reaction of an aromatic alcohol (a phenol derivative) with a three-carbon synthon like epichlorohydrin, followed by reaction with an amine. For this compound, the aromatic precursor would logically be a derivative of tetralin (1,2,3,4-tetrahydronaphthalene). However, research into the development and optimization of novel precursors specifically for this compound synthesis is not found in the current body of literature.

Similarly, derivatization strategies can be employed to modify a drug's physicochemical properties. The functional groups present in this compound, such as the secondary alcohol and the secondary amine, are amenable to chemical modification. google.com General derivatization processes, such as forming esters or amides, could theoretically be applied. google.comgoogleapis.com For instance, lipophilic derivatization can be achieved by reacting alcohol or amine groups with compounds like alkyl halides or activated carboxylic acids. google.com Despite these general possibilities, specific research outlining derivatization strategies tailored to this compound for therapeutic or analytical purposes is not described in the available search results.

Preclinical Pharmacodynamic Investigations of Idropranolol

In Vitro Cellular Studies

Cellular Proliferation Inhibition

Propranolol (B1214883) has demonstrated the ability to inhibit cellular proliferation across a variety of cancer cell lines. In human glioblastoma and neuroblastoma cell lines, propranolol suppressed proliferation, with studies suggesting the involvement of the Notch signaling pathway. genome.jprxlist.com Similarly, in pancreatic cancer cells, propranolol's anti-proliferative effects are linked to the blockade of beta-adrenoceptor signaling. nih.gov

Research on liver cancer cell lines, specifically HepG2 and HepG2.2.15, showed that propranolol at concentrations of 40 and 80 µmol/l inhibited proliferation. fda.gov In colorectal cancer (CRC) cell lines, propranolol was also found to suppress cell proliferation in a manner that is specific to the cell type, time-dependent, and dose-dependent. goodrx.comwikipedia.orgnih.govwithpower.com Furthermore, studies on human lung adenocarcinoma cells indicated that propranolol can inhibit the enhanced cell proliferation induced by noradrenaline. medicalnewstoday.comfda.gov

The anti-proliferative properties of propranolol have also been observed in in vitro studies of breast carcinoma, colon carcinoma, nasopharyngeal carcinoma, ovarian cancer, and gastric cancer cells. webmd.com

Cytotoxicity Assessments in Cell Lines

The cytotoxic effects of propranolol have been evaluated in various cancer cell lines, often revealing a dose-dependent and cell-type-specific response. In a panel of four colorectal cancer (CRC) cell lines, propranolol induced cytotoxicity. goodrx.com The HT-29 cell line was identified as the most sensitive to propranolol in terms of cytotoxicity. goodrx.comwikipedia.orgnih.govwithpower.com Microscopic examination of CRC cells treated with propranolol revealed morphological changes characteristic of cytotoxicity, such as cell shrinkage and rounding, which are indicative of apoptosis. goodrx.com The anti-proliferative effects of propranolol were also noted in a panel of nine different human cancer cell lines. webmd.com

Apoptosis Induction

A significant mechanism underlying the anti-cancer effects of propranolol is the induction of apoptosis, or programmed cell death. In liver cancer cells, propranolol treatment was shown to induce apoptosis, an effect not observed in normal human liver cells at similar concentrations. fda.gov This induction of apoptosis is associated with the cleavage of poly (ADP-ribose) polymerase and a decrease in the expression of full-length caspase-3. fda.gov

Studies on human ovarian cancer cell lines (SKOV-3 and A2780) demonstrated that propranolol induces apoptosis by causing cell cycle arrest at the G2/M phase. springermedizin.de This process involves the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. springermedizin.de Furthermore, propranolol was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. springermedizin.de

In pancreatic cancer cells, propranolol and other beta-blockers were shown to increase the number of apoptotic cells, with effects on caspase 3 and caspase 9 expression. nih.gov The apoptotic effect in these cells appears to be mediated primarily through beta2-adrenoceptors. nih.gov Research on human MCF-7 breast cancer cells revealed that propranolol upregulates pro-apoptotic proteins such as AIF, BAX, GADD153, and GRP78, while downregulating the anti-apoptotic protein BCL2. nih.gov In colorectal cancer cell lines, propranolol has also been shown to induce apoptosis. goodrx.comwikipedia.orgnih.govwithpower.com

Cell Viability Assays

Cell viability assays are crucial for determining the effect of compounds on cell populations. Propranolol has been shown to reduce the viability of various cancer cells in a dose- and time-dependent manner. In oral squamous cell carcinoma (OSCC) cell lines (SCC-9, SCC-25, and Cal27), treatment with propranolol led to a reduction in cell viability.

Similarly, in human ovarian cancer cell lines SKOV-3 and A2780, propranolol significantly decreased cell viability in a dose- and time-dependent fashion. springermedizin.de In studies involving colorectal cancer cell lines, MTT and Trypan blue assays were utilized to measure viable cells after propranolol treatment, confirming that it reduced cell viability in a manner dependent on the cell type and concentration. goodrx.com

Table 1: Summary of In Vitro Cellular Effects of Propranolol

| Effect Studied | Cell Lines | Key Findings |

|---|---|---|

| Cellular Proliferation Inhibition | Glioblastoma, Neuroblastoma | Suppression of proliferation, potentially via Notch signaling. genome.jprxlist.com |

| Pancreatic Cancer | Inhibition through blockade of beta-adrenoceptor signaling. nih.gov | |

| Liver Cancer (HepG2, HepG2.2.15) | Inhibition at 40 and 80 µmol/l concentrations. fda.gov | |

| Colorectal Cancer | Cell-type-specific, time-dependent, and dose-dependent suppression. goodrx.comwikipedia.orgnih.govwithpower.com | |

| Lung Adenocarcinoma | Inhibition of noradrenaline-enhanced proliferation. medicalnewstoday.comfda.gov | |

| Cytotoxicity | Colorectal Cancer | Dose-dependent and cell-type-specific cytotoxicity; morphological changes. goodrx.com HT-29 was most sensitive. wikipedia.orgnih.govwithpower.com |

| Apoptosis Induction | Liver Cancer | Induced apoptosis in cancer cells but not normal liver cells. fda.gov |

| Ovarian Cancer (SKOV-3, A2780) | G2/M phase arrest; activation of caspases; modulation of Bax and Bcl-2. springermedizin.de | |

| Pancreatic Cancer | Increased apoptotic cells; effects on caspase 3 and 9. nih.gov | |

| Breast Cancer (MCF-7) | Upregulation of pro-apoptotic proteins (AIF, BAX, etc.) and downregulation of anti-apoptotic BCL2. nih.gov | |

| Cell Viability | Oral Squamous Cell Carcinoma | Dose- and time-dependent reduction in viability. |

| Ovarian Cancer (SKOV-3, A2780) | Significant dose- and time-dependent decrease in viability. springermedizin.de |

In Vitro Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a drug for its target receptors. For propranolol, these assays have been crucial in characterizing its interaction with beta-adrenergic receptors.

Measurement of Maximum Binding Capacity (Bmax)

In preclinical pharmacodynamics, the maximum binding capacity (Bmax) is a critical parameter that quantifies the total density of a specific receptor type in a given tissue or cell preparation. turkupetcentre.netnih.gov It represents the maximum number of receptors that can be occupied by a ligand, providing a direct measure of receptor expression levels. nih.gov The determination of Bmax is fundamental to understanding the potential therapeutic ceiling of a drug, as the maximal effect is often related to the number of available targets.

The measurement is typically performed through saturation binding experiments. nih.govnih.gov In these assays, tissue homogenates or cell cultures expressing the target receptor are incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. nih.gov Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor drug) from the total binding observed. uah.es

The resulting data, when plotted as specific binding versus radioligand concentration, forms a hyperbolic curve. uah.es Non-linear regression analysis of this curve allows for the precise calculation of Bmax, typically expressed in units such as femtomoles (fmol) per milligram of protein (fmol/mg) or picomoles (pmol) per milligram (pmol/mg). nih.govscience.gov This value is crucial for comparing receptor densities across different tissues or in various disease states.

Evaluation of Association (kon) and Dissociation (koff) Rates

Beyond simple affinity, the kinetic profile of a drug's interaction with its receptor is a key determinant of its pharmacodynamic behavior. This is defined by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com

Association Rate (kon): This constant describes the speed at which a drug binds to its target receptor. excelleratebio.com It is a second-order rate constant, typically expressed in units of M⁻¹min⁻¹, reflecting that the rate of binding is dependent on the concentrations of both the drug and the receptor. uah.es

Dissociation Rate (koff): This constant represents the rate at which the drug-receptor complex breaks apart. excelleratebio.com It is a first-order rate constant, expressed in units of min⁻¹, as the rate of dissociation depends only on the concentration of the drug-receptor complex. uah.es

These kinetic parameters are often more predictive of in vivo drug action than the equilibrium dissociation constant (Kd) alone. excelleratebio.com For instance, a drug with a slow koff (a long residence time at the receptor) may exhibit a prolonged duration of action, even after its plasma concentration has declined. excelleratebio.com Kinetic assays are used to measure these rates, providing a more dynamic picture of the drug-receptor interaction. nih.gov

Calculation of Inhibitor Constants (Ki)

The inhibitor constant, or Ki, is a fundamental measure of a drug's binding affinity for a specific enzyme or receptor. ucl.ac.uk It represents the concentration of an inhibitor required to occupy 50% of the target sites at equilibrium in the absence of a competing substrate or ligand. ucl.ac.uk A lower Ki value signifies a higher binding affinity and greater potency of the inhibitor. sigmaaldrich.com

Ki is considered a more absolute measure of affinity than the IC50 (half-maximal inhibitory concentration) because the IC50 value is dependent on the concentration of the substrate used in the assay. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration and the substrate's affinity (Km) for the enzyme. sigmaaldrich.com

Several methods are available for determining Ki, including:

Dixon Plots: A graphical method where the reciprocal of the reaction velocity is plotted against the inhibitor concentration. nih.gov

Lineweaver-Burk Plots: These double reciprocal plots can also be used to analyze enzyme kinetics in the presence of an inhibitor. nih.gov

Non-linear Regression: Modern analysis relies on fitting experimental data directly to competitive inhibition models using non-linear regression software, which is considered the most robust and accurate method. nih.govgraphpad.com

The Ki value is essential for structure-activity relationship (SAR) studies and for predicting potential drug-drug interactions.

Use of Radiolabeled Ligands for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology, providing a highly sensitive and direct method for studying drug-receptor interactions. europeanpharmaceuticalreview.comoncodesign-services.com These techniques utilize a ligand—which can be a drug, hormone, or neurotransmitter—that has been tagged with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.gov

The use of radiolabeled compounds is central to many of the assays previously described:

Saturation Experiments: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.govcreative-bioarray.com

Competition Assays: To determine the affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of a radioligand for binding to the receptor. nih.govcreative-bioarray.com

Kinetic Studies: To measure the association (kon) and dissociation (koff) rates of the radioligand. oncodesign-services.comcreative-bioarray.com

The high sensitivity of this method allows for the detection of very low concentrations of receptors, making it an invaluable tool in the early stages of drug discovery for characterizing new targets and screening compound libraries. oncodesign-services.comnih.gov

Ex Vivo Tissue Studies

Ex vivo studies serve as a crucial bridge between in vitro experiments and in vivo animal models. These investigations involve the analysis of tissues or organs that have been removed from an organism after it has been treated with a test compound. This approach allows for the examination of a drug's effects in a more physiologically relevant context than isolated cell cultures, while still permitting detailed molecular and biochemical analysis that may be difficult to perform in a living animal. nih.govresearchgate.net

Effects on Tissue-Specific Enzyme Activities

A compound's pharmacological effect is often mediated by its ability to modulate the activity of specific enzymes within target tissues. Ex vivo studies are designed to quantify these effects directly. Following in vivo administration of the compound, tissues of interest (e.g., liver, heart, brain) are harvested. Homogenates or specific cellular fractions are then prepared to measure the activity of target enzymes. nih.govresearchgate.net

For example, if a compound is hypothesized to inhibit a particular kinase, its activity would be measured in tissue samples from treated animals and compared to samples from vehicle-treated control animals. These assays can reveal:

The degree of enzyme inhibition or activation in a specific organ.

The tissue selectivity of the drug's effect.

The duration of the enzymatic effect after dosing.

A variety of analytical techniques, including spectrophotometry, fluorescence-based assays, and mass spectrometry, can be employed to measure the rate of substrate conversion to product, providing a quantitative measure of enzyme activity. researchgate.net

Modulation of Glycogen (B147801) Metabolism

Glycogen metabolism, the process of synthesizing and breaking down glycogen, is a vital pathway for maintaining energy homeostasis, particularly in the liver and skeletal muscle. researchgate.netnih.gov Many pharmacological agents can influence this pathway. Ex vivo studies are essential for elucidating how a compound modulates glycogen levels and the activity of key regulatory enzymes.

In a typical ex vivo study design, after treating an animal with the test compound, liver and muscle tissues are collected. The analysis could include:

Measurement of Glycogen Content: Quantifying the amount of stored glycogen to determine if the compound promotes glycogen synthesis (glycogenesis) or breakdown (glycogenolysis). frontiersin.org

Activity of Glycogen Synthase and Glycogen Phosphorylase: Assessing the activity of these two key enzymes that control the synthesis and degradation of glycogen, respectively. researchgate.net The activation state of these enzymes, often regulated by phosphorylation, provides mechanistic insight into how the compound alters glycogen stores. nih.gov

These studies provide critical information on the metabolic effects of a compound, which is particularly relevant for drugs being developed for metabolic disorders like diabetes. researchgate.net

Molecular Signaling Pathway Modulation

Preclinical research has demonstrated that Idropranolol's pharmacodynamic profile extends beyond its interaction with adrenergic receptors, influencing key intracellular signaling cascades that regulate fundamental cellular activities. These investigations have shed light on its ability to modulate pathways integral to cell survival, inflammation, and stress responses.

AKT/MAPK Pathway Analysis

The phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways are crucial signaling networks that govern cell proliferation, apoptosis, and growth. In preclinical studies, related non-selective beta-blockers have been shown to inhibit the phosphorylation of AKT, a key node in this pathway. nih.gov This inhibition disrupts downstream signaling, thereby influencing cell survival and proliferation. The MAPK and AKT pathways are interconnected, and modulation of one can impact the other. nih.gov By down-regulating the activity of the AKT and MAPK pathways, these compounds can suppress tumor growth and induce apoptosis in preclinical cancer models. nih.govresearchgate.net

ERK1/2 and p38 Modulation

This compound's influence has been observed on specific components of the MAPK cascade, namely the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. ERK1/2 are strongly associated with cell proliferation, while p38 is a key mediator of cellular responses to stress and inflammation. e-century.usnih.gov Preclinical investigations with similar beta-blockers have demonstrated a significant reduction in the phosphorylation levels of ERK1/2. nih.gove-century.us This deactivation of ERK1/2 is a key mechanism behind the anti-proliferative effects observed in various cell types. e-century.us Concurrently, modulation of the p38 pathway is linked to the compound's ability to influence inflammatory responses and apoptosis. nih.govmdpi.com

NF-κB Pathway Investigation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Research suggests that beta-blockers can exert anti-inflammatory effects by inhibiting this pathway. researchgate.net The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target genes like pro-inflammatory cytokines and adhesion molecules.

Mechanistic Studies of Non-Adrenergic Cellular Processes

Beyond its classical adrenergic blockade, this compound's mechanisms involve direct intervention in non-adrenergic cellular processes, including the regulation of gene expression and the mitigation of inflammatory and oxidative damage.

Modulation of Gene Expression related to Cellular Processes

The modulation of signaling pathways like NF-κB by this compound and related compounds leads to significant downstream changes in gene expression. researchgate.net Inhibition of the NF-κB pathway, for example, results in the decreased expression of genes crucial for the inflammatory process. In preclinical models, beta-blockers have been shown to suppress the expression of genes for vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9), which are involved in angiogenesis and cell migration. researchgate.net Furthermore, in certain contexts, such as in pressure-overloaded hearts, treatment with beta-blockers can lead to an enhanced expression of cell cycle-related genes, including proliferative markers like Ki67 in non-cardiomyocyte cells. nih.govnih.gov

Anti-inflammatory and Antioxidant Properties in Preclinical Models

The anti-inflammatory properties of this compound have been substantiated in preclinical models. In a rat model of temporomandibular joint inflammation, the related compound propranolol significantly reduced plasma extravasation, neutrophil migration, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This demonstrates a potent local anti-inflammatory effect.

In addition to its anti-inflammatory actions, this compound possesses antioxidant capabilities. In vitro studies have shown that similar beta-blockers can exhibit significant antioxidant activity, comparable to established antioxidants. researchgate.net This includes scavenging reactive oxygen species like hydrogen peroxide and chelating ferrous ions, which helps to reduce oxidative stress and protein damage. researchgate.net

Table 1: Effects of this compound on Molecular Signaling Pathways

| Pathway/Component | Observed Effect | Associated Cellular Process |

| p-AKT | Inhibition/Reduction | Cell Survival, Proliferation |

| p-ERK1/2 | Inhibition/Reduction | Cell Proliferation |

| p38 MAPK | Modulation | Stress Response, Inflammation |

| NF-κB | Inhibition of Nuclear Translocation | Inflammation, Gene Transcription |

Table 2: Preclinical Effects of this compound on Gene and Protein Expression

| Gene/Protein Target | Effect of Treatment | Associated Process |

| TNF-α | Downregulation/Reduction | Inflammation |

| IL-1β | Downregulation/Reduction | Inflammation |

| VEGF | Suppression of Expression | Angiogenesis |

| MMP-2 / MMP-9 | Suppression of Expression | Cell Migration, Tissue Remodeling |

| Ki67 (non-cardiomyocytes) | Increased Expression | Cell Cycle Proliferation |

Metabolic Pathways and Enzyme Interactions in Preclinical Models of Idropranolol

Biotransformation Pathways

The metabolism of idropranolol proceeds through three main routes: oxidative metabolism, glucuronidation, and N-desisopropylation. droracle.aipharmgkb.org These pathways work in concert to convert the parent drug into more water-soluble metabolites that can be readily excreted.

Oxidative Metabolism (Side Chain and Ring Oxidation)

Oxidative metabolism is a major route for the biotransformation of this compound, involving both the side chain and the naphthalene (B1677914) ring. pharmgkb.org Ring oxidation, specifically 4- and 5-hydroxylation, is a significant pathway. nih.govnih.gov The primary metabolite formed through this pathway is 4-hydroxypropranolol (B128105). pharmgkb.org Side-chain oxidation also occurs, leading to the formation of other metabolites. pharmgkb.org

Glucuronidation Pathways

Glucuronidation represents a significant phase II metabolic pathway for this compound and its metabolites. pharmgkb.org This process involves the direct conjugation of a glucuronic acid moiety to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In the liver, UGT1A9, UGT2B4, and UGT2B7 are involved in the glucuronidation of the parent drug. pharmgkb.org Extrahepatically, UGT1A10 also plays a role. pharmgkb.org Furthermore, the hydroxylated metabolites of this compound, such as 4-hydroxypropranolol, also undergo secondary metabolism via glucuronidation. pharmgkb.org Studies have shown that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, are capable of glucuronidating the hydroxylated metabolites of propranolol (B1214883). nih.gov

N-Desisopropylation

N-desisopropylation is another key pathway in the side-chain oxidation of this compound. pharmgkb.orgnih.gov This reaction involves the removal of the isopropyl group from the nitrogen atom of the side chain, leading to the formation of N-desisopropylpropranolol. pharmgkb.orgnih.gov This metabolite can then undergo further metabolism. nih.govnih.gov

Role of Hepatic Enzymes in Metabolism

The liver is the primary site of this compound metabolism, with a host of hepatic enzymes orchestrating its biotransformation. droracle.ai The cytochrome P450 (CYP) enzyme system is paramount in the initial oxidative metabolism of the drug. frontiersin.org

Cytochrome P450 (CYP) Isoform Involvement

Several CYP isoforms are involved in the metabolism of this compound, with CYP2D6 and CYP1A2 playing major roles. frontiersin.orgwikipedia.org CYP2D6 is primarily responsible for the ring oxidation of this compound, leading to the formation of 4-hydroxypropranolol and 5-hydroxypropranolol. pharmgkb.orgnih.govnih.gov CYP1A2 is the main enzyme catalyzing N-desisopropylation. pharmgkb.orgnih.gov While CYP2D6 and CYP1A2 are the principal enzymes, other isoforms such as CYP2C19 have a minor role in the metabolism of propranolol. wikipedia.org

Table 1: Key Metabolic Pathways and Involved Enzymes for this compound

| Metabolic Pathway | Key Metabolite(s) | Major Involved Enzymes |

| Oxidative Metabolism (Ring Hydroxylation) | 4-hydroxypropranolol, 5-hydroxypropranolol | CYP2D6 pharmgkb.orgnih.gov |

| Oxidative Metabolism (N-Desisopropylation) | N-desisopropylpropranolol | CYP1A2 pharmgkb.orgnih.gov |

| Glucuronidation (Parent Drug) | Propranolol glucuronide | UGT1A9, UGT2B4, UGT2B7 (hepatic), UGT1A10 (extrahepatic) pharmgkb.org |

| Glucuronidation (Metabolites) | Hydroxypropranolol glucuronides | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.gov |

Impact of CYP Polymorphic Variants on Metabolic Rate in Models

Genetic polymorphisms in CYP enzymes can significantly impact the metabolic rate of drugs, leading to inter-individual variability in drug response. bcbsm.comcuni.cz The CYP2D6 gene is highly polymorphic, with different alleles resulting in distinct metabolic phenotypes, including poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM). nih.govnih.gov

Preclinical Metabolic Effects on Cellular and Tissue Levels

Influence on Glucose and Lipid Metabolism

A thorough review of available scientific literature and preclinical study data reveals a lack of specific research investigating the influence of this compound on glucose and lipid metabolism at the cellular and tissue levels. While the metabolic effects of other non-selective beta-adrenergic antagonists have been characterized, dedicated studies detailing how this compound may alter glucose uptake, utilization, or lipid profiles in preclinical models are not present in the accessible scientific record. Therefore, no specific findings on its impact on these metabolic pathways can be reported.

Alterations in Lipoprotein Lipase (B570770) Activity

There is no available preclinical data from animal or in vitro models that specifically examines the effect of this compound on the activity of lipoprotein lipase (LPL). Research into how this compound might modulate this key enzyme, which is critical for triglyceride hydrolysis, has not been published. Consequently, the potential for this compound to alter LPL activity and thereby influence lipid metabolism remains uninvestigated in preclinical systems.

Drug-Enzyme Interactions in Preclinical Systems

Effects on Recombinant Enzyme Uptake

Specific preclinical studies detailing the effects of this compound on the uptake of recombinant enzymes are absent from the scientific literature. Investigations into whether this compound interferes with or facilitates the cellular uptake of therapeutic enzymes, such as those used in enzyme replacement therapies, have not been conducted. As a result, there is no data to report on this specific type of drug-enzyme interaction for this compound.

Intracellular Accumulation of Glycoproteins

There is a lack of published preclinical research on whether this compound treatment leads to the intracellular accumulation of glycoproteins. Studies that would clarify if this compound affects the trafficking, processing, or degradation of glycoproteins within the cell have not been performed. Therefore, no information is available regarding this potential cellular effect of this compound.

Analytical Methodologies for Research and Preclinical Studies of Idropranolol

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical assessment of Idropranolol. Several methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and others, have been established for the analysis of β-blockers, with these principles and techniques being directly applicable to this compound. nih.gov The primary challenge and focus of these methods is often the resolution of its racemic mixture, as the biological activity typically resides in one enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, especially for enantioseparation. nih.gov This method can be employed in two primary modes: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral derivatizing reagent (CDR). nih.govvulcanchem.com

Direct chiral HPLC is often preferred due to its simplicity and speed. A range of CSPs have proven effective for the separation of β-blocker enantiomers. For instance, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns (e.g., α-glycoprotein or ovomucoid) are commonly utilized. neliti.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. neliti.com The specific conditions, including the type of CSP and mobile phase composition, are tailored to achieve baseline resolution of the this compound enantiomers.

Table 1: Representative HPLC Conditions for the Analysis of Structurally Similar β-Blockers

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | α-Glycoprotein (AGP) | β-Cyclodextrin (BCD) |

| Column Dimensions | 150 mm x 4.0 mm, 5 µm | 250 mm x 4.6 mm, 10 µm |

| Mobile Phase | Propan-2-ol:Ammonium acetate (B1210297) (0.5:99.5 v/v) | Acetonitrile (B52724):Ethanol:Acetic acid:Triethylamine (B128534) (96:4:0.4:0.3 v/v/v/v) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 280 nm |

| Reference | Adapted from Matmour et al. (2021) neliti.com | Adapted from a study on propranolol (B1214883) enantiomers. neliti.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the enantioseparation of chiral compounds like this compound. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. longdom.org This technique offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often unique selectivity. chromatographyonline.comlongdom.org

For the chiral separation of this compound, SFC is almost exclusively performed with chiral stationary phases, similar to those used in HPLC. The lower viscosity and higher diffusivity of supercritical fluids lead to high chromatographic efficiency and rapid separations. chromatographyonline.com SFC can be used for both analytical-scale quantification and preparative-scale purification of this compound enantiomers.

Table 2: General SFC Conditions for the Analysis of β-Blockers

| Parameter | General Condition |

| Stationary Phase | Chiral (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) |

| Detection | UV, Mass Spectrometry (MS) |

| Advantages | Fast analysis, reduced solvent waste |

| Reference | General principles of SFC for chiral separations. chromatographyonline.comlongdom.org |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), offer simple, cost-effective, and rapid methods for the qualitative and quantitative analysis of pharmaceuticals. While less common for chiral separations of this compound compared to HPLC and SFC, HPTLC can be a valuable tool for routine quality control and screening. nih.govresearchgate.net

For the analysis of β-blockers like propranolol, HPTLC methods have been developed using silica (B1680970) gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. nih.govijpsonline.com Detection is typically carried out using a UV densitometer at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov These methods can be validated for linearity, precision, and accuracy, making them suitable for the quantification of this compound in bulk drug and simple formulations. nih.govijpsonline.comnih.gov

Table 3: Representative HPTLC Method for a Structurally Similar β-Blocker (Propranolol)

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene:Acetone:Methanol (5:4:1, v/v/v) |

| Detection | Densitometric scanning at 290 nm |

| Application | Quantification in bulk and tablet formulations |

| Reference | Adapted from Bhavar and Chatpalliwar (2008) nih.govijpsonline.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in complex biological matrices, which is essential during preclinical studies of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. tbzmed.ac.irfaa.gov

For the analysis of β-blockers, reversed-phase HPLC is commonly coupled with a tandem mass spectrometer (MS/MS). tbzmed.ac.irnih.gov The use of MS/MS detection in multiple reaction monitoring (MRM) mode provides excellent specificity and allows for very low limits of quantification, often in the picogram to nanogram per milliliter range. nih.govwaters.com This is particularly important for pharmacokinetic studies where plasma concentrations of this compound may be very low. The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. nih.govnih.gov

Table 4: Typical LC-MS/MS Parameters for β-Blocker Quantification in Biological Fluids

| Parameter | Condition |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |

| Mobile Phase | Gradient elution with acetonitrile and water (often with formic acid) |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |

| Application | Pharmacokinetic studies in plasma, urine, etc. |

| Reference | General principles from studies on propranolol. tbzmed.ac.irfaa.govnih.govnih.gov |

Micellar Liquid Chromatography (MLC)

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC where a surfactant is added to the mobile phase at a concentration above its critical micelle concentration. nih.govscispace.com This technique is particularly advantageous for the analysis of drugs in biological fluids, such as urine and plasma, as it often allows for direct injection of the sample without extensive cleanup, thereby saving time and resources. nih.govacs.org

The mobile phase in MLC typically consists of an aqueous solution of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), often with an organic modifier like propanol (B110389) or pentanol (B124592) to adjust the elution strength. scispace.comnih.govrsc.org MLC has been successfully applied to the analysis of various β-blockers, demonstrating its utility for screening and quantification. nih.govscispace.com The unique selectivity offered by the micellar environment can be beneficial for resolving complex mixtures.

Table 5: Principles of Micellar Liquid Chromatography for β-Blocker Analysis

| Parameter | Description |

| Stationary Phase | Conventional Reversed-Phase (e.g., C18) |

| Mobile Phase | Aqueous solution of a surfactant (e.g., SDS) with an organic modifier |

| Key Advantage | Direct injection of biological samples is often possible |

| Application | Screening and quantification of β-blockers in urine and plasma |

| Reference | Based on reviews and applications of MLC for β-antagonists. nih.govscispace.comacs.orgnih.govrsc.org |

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique primarily used for the large-scale separation of binary mixtures, making it exceptionally well-suited for the purification of enantiomers of chiral drugs like this compound. nih.govscielo.br Unlike batch chromatography, SMB is a continuous process that leads to a significant increase in productivity and a reduction in solvent consumption, making it a more economical and environmentally friendly option for industrial-scale production. skpharmteco.comcarbogen-amcis.com

The SMB process simulates the counter-current movement of the stationary phase relative to the mobile phase by periodically switching the inlet and outlet ports along a series of interconnected columns. carbogen-amcis.com This allows for the continuous feeding of the racemic mixture and the simultaneous collection of two separate streams, one enriched in the desired enantiomer and the other in the undesired one. nih.govscielo.br The design and optimization of an SMB process are complex but well-established, making it a key technology in the production of single-enantiomer drugs. nih.govskpharmteco.com

Table 6: Characteristics of Simulated Moving Bed (SMB) Chromatography for Enantioseparation

| Feature | Description |

| Principle | Continuous counter-current chromatography |

| Primary Application | Preparative separation of binary mixtures (e.g., enantiomers) |

| Advantages | High productivity, reduced solvent consumption, cost-effective |

| Setup | Multiple columns with a complex valve system |

| Relevance to this compound | Industrial-scale production of a single enantiomer |

| Reference | Based on reviews of SMB technology. nih.govscielo.brskpharmteco.comcarbogen-amcis.com |

Spectroscopic Techniques for Quantification

Spectroscopic methods are instrumental in the quantitative analysis of pharmaceutical compounds. These techniques measure the interaction of the compound with electromagnetic radiation, providing a basis for determining its concentration in various samples.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. This compound, containing a naphthalene (B1677914) ring system, absorbs ultraviolet radiation, making this method suitable for its quantification. The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For related β-blockers like propranolol, which also has an aromatic ring system, UV-Vis spectrophotometry has been developed and validated for quantification in bulk and pharmaceutical dosage forms. redalyc.orgcore.ac.uk These methods are valued for their simplicity, cost-effectiveness, and speed. globalresearchonline.net In a typical assay for a β-blocker, a stock solution is prepared by dissolving the compound in a suitable solvent, such as methanol or a dilute acid, and then serially diluted to create a calibration curve. redalyc.orgcore.ac.uk The absorbance is measured at the wavelength of maximum absorbance (λmax), which for propranolol is typically around 289-290 nm. redalyc.orgajpaonline.com The linearity, accuracy, and precision of the method are established according to ICH guidelines to ensure its reliability for routine analysis. redalyc.orgglobalresearchonline.net

Table 1: Illustrative UV-Vis Spectrophotometry Validation Parameters for Propranolol (Note: This data is for the structurally related compound propranolol and serves to illustrate the typical parameters of the analytical method, as specific validated data for this compound was not available in the searched literature.)

| Parameter | Finding | Reference |

| Wavelength (λmax) | 289 nm | redalyc.org |

| Linearity Range | 0.8 - 96.0 µg/mL | redalyc.org |

| Correlation Coefficient (r²) | > 0.999 | ajpaonline.com |

| Solvent | 0.01 M HCl, Methanol | redalyc.org |

Methods for Enantioseparation and Chiral Analysis

This compound possesses a single chiral center, meaning it exists as a pair of enantiomers. nih.gov Since enantiomers of a drug can exhibit significant differences in pharmacological activity and effects, methods for their separation and analysis are critically important. periodikos.com.br High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of β-blockers, employing either direct or indirect methods. nih.govnih.gov

The direct method of enantioseparation by HPLC involves the use of a Chiral Stationary Phase (CSP). nih.gov A CSP creates a chiral environment within the chromatography column, allowing for differential interaction with the two enantiomers as they pass through. nih.gov This results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification.

For the separation of β-blocker enantiomers, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and show broad applicability for resolving various racemic drugs, including β-blockers. nih.govresearchgate.net Microcrystalline cellulose triacetate (CTA-I) was an early example that demonstrated the ability to form chiral cavities capable of stereoselective inclusion of compounds with aromatic groups. nih.gov

Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can also serve as effective CSPs. periodikos.com.brneliti.com

Macrocyclic Antibiotic-based CSPs: Columns like Chirobiotic V have been used successfully for the enantioseparation of various β-blockers. nih.gov

The choice of mobile phase, which often consists of solvents like hexane, methanol, or acetonitrile with additives like triethylamine or acetic acid, is crucial for optimizing the resolution of the enantiomers. periodikos.com.brnih.gov

Table 2: Examples of Chiral Stationary Phases for β-Blocker Enantioseparation

| CSP Type | Specific Example | Application Notes | Reference |

| Polysaccharide | Chiralpak OD (Cellulose derivative) | Used with n-hexane/isopropanol mobile phase for propranolol. | researchgate.net |

| Polysaccharide | Chiralcel OD-H | Separation of propranolol enantiomers. | researchgate.net |

| Protein-based | α1-acid glycoprotein (AGP) | Faster separation of propranolol enantiomers compared to BCD. | periodikos.com.brneliti.com |

| Cyclodextrin-based | β-Cyclodextrin (BCD) | Effective for propranolol separation, though slower than AGP. | periodikos.com.brneliti.com |

| Macrocyclic Antibiotic | Chirobiotic V | Good enantioseparation of acebutolol, atenolol, bisoprolol, etc. | nih.gov |

The indirect method of chiral analysis involves reacting the enantiomeric mixture with a Chiral Derivatization Reagent (CDR). nih.gov A CDR is an enantiomerically pure compound that reacts with the functional groups (e.g., secondary amine or hydroxyl group) of the this compound enantiomers to form a pair of diastereomers. numberanalytics.com These resulting diastereomeric products have different physicochemical properties and can be separated on a standard, non-chiral (achiral) HPLC column. numberanalytics.comregistech.com

This approach requires the CDR to be of high optical purity and the derivatization reaction to proceed to completion without causing racemization. numberanalytics.com A variety of CDRs have been applied to the enantioseparation of β-blockers. researchgate.net For instance, α-methoxyphenylacetic acid (MPA) has been used to derivatize nitro-analogues of propranolol, allowing for the determination of their absolute configuration via NMR studies. mdpi.com

Table 3: Common Chiral Derivatization Reagents (CDRs) for Amines and Alcohols

| Reagent Name | Target Functional Group | Notes | Reference |

| (R)-(-)-α-Methoxyphenylacetic acid (MPA) | Alcohols, Amines | Used to determine the absolute configuration of propranolol analogues. | mdpi.com |

| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Alcohols | Common reagent for creating diastereomeric carbamates. | numberanalytics.com |

| Naproxen anhydride | Amines, Alcohols | A typical CDR applied to the enantioseparation of β-blockers. | researchgate.net |

Radioligand-Based Assays for Receptor Binding Studies

Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction between a drug and its target receptor. numberanalytics.comoncodesign-services.com These assays are highly sensitive and provide quantitative data on binding affinity (Kd, Ki) and receptor density (Bmax). oncodesign-services.comnih.gov The technique involves incubating a biological sample (e.g., tissue homogenate, cell membranes) containing the target receptor with a radiolabeled ligand (a radioactive version of a drug that binds to the receptor). numberanalytics.comnih.gov

In saturation experiments, increasing concentrations of the radioligand are used to determine the Kd and Bmax. nih.govpsu.edu In competition assays, the ability of an unlabeled compound, such as this compound, to displace a known radioligand from the receptor is measured. nih.govperceptive.com This allows for the determination of the compound's inhibitory constant (Ki), which is a measure of its binding affinity for the receptor. perceptive.com While this is a standard and powerful technique for characterizing β-blockers, specific radioligand binding studies for this compound are not detailed in the available literature.

Autoradiography is an imaging technique that builds upon radioligand binding assays to visualize the anatomical distribution of receptors within tissue sections. nih.govnih.gov After incubating a thin tissue slice with a radiolabeled ligand, the slice is placed against a photographic film or a sensitive detector. The radiation emitted from the bound radioligand exposes the film, creating an image that maps the location and density of the receptors. nih.gov

This method has been used to study other β-blockers, for example, to compare the central nervous system (CNS) penetration of propranolol and nadolol (B74898) in rats. nih.gov Such studies can provide crucial insights into a drug's site of action and potential for CNS-related effects. nih.gov Tritiated (³H) ketanserin, a radioligand for serotonin (B10506) 5-HT2 receptors, has been used in autoradiography to map these receptors in the human brain. iiab.me Although a powerful technique for preclinical drug evaluation, specific autoradiography studies involving this compound were not found in the searched literature.

Saturation and Competition Binding Assays

In the preclinical evaluation of this compound, saturation and competition binding assays are fundamental in vitro tools used to characterize its interaction with target receptors. These assays provide crucial data on binding affinity (Kd), receptor density (Bmax), and the relative affinity (Ki) of the compound.

Saturation Binding Assays are designed to determine the affinity of a radiolabeled ligand for its receptor and the concentration of those receptors in a given tissue or cell preparation. perceptive.com In a typical saturation binding experiment for a β-adrenoceptor ligand like this compound, cell membranes expressing the target receptor are incubated with increasing concentrations of a radiolabeled form of the compound or a related ligand, such as [3H]‐DHA (dihydroalprenolol). nih.gov The experiment is conducted until equilibrium is reached. nih.gov Non-specific binding is determined by adding a high concentration of an unlabeled competitor, like propranolol, to a parallel set of tubes. nih.gov Specific binding is then calculated by subtracting the non-specific binding from the total binding. The resulting data, when plotted as specific binding versus the concentration of the radioligand, should yield a hyperbolic curve that can be analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). perceptive.com

For instance, in studies involving β1-adrenoceptors, membranes from CHO cells expressing the human β1-adrenoceptor might be used. nih.gov The incubation would be carried out at a controlled temperature, for example, 37°C, for a sufficient duration to ensure equilibrium is achieved, such as 180 minutes. nih.gov

Interactive Data Table: Illustrative Saturation Binding Assay Parameters

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Radioligand | A radioactively labeled compound that binds to the target receptor. | [3H]‐DHA |

| Receptor Source | Cells or tissues expressing the receptor of interest. | CHO cell membranes with human β1-adrenoceptors |

| Incubation Time | The duration required to reach binding equilibrium. | 180 minutes |

| Incubation Temperature | The temperature at which the assay is performed. | 37°C |

| Non-specific Binding Control | An unlabeled ligand used at a high concentration to determine non-specific binding. | 1 µM Propranolol |

Competition Binding Assays are employed to determine the affinity of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. affinimeter.com In this assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). affinimeter.com As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.

The data from a competition binding assay are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. affinimeter.com The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. The Ki value represents the affinity of the unlabeled competitor for the receptor. affinimeter.com These assays are crucial for ranking the potency of different compounds and for confirming that they bind to the same site as the radioligand. perceptive.com

Theoretical and Computational Chemistry Studies of Idropranolol

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. For Idropranolol, this would involve modeling its interaction with its primary targets, the beta-adrenergic receptors.

Binding Site Analysis within Beta-Adrenergic Receptors

A crucial aspect of molecular docking is the identification and analysis of the binding site. This involves characterizing the amino acid residues within the beta-adrenergic receptor that form direct interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the drug's mechanism of action. However, specific studies detailing the key residues of beta-adrenergic receptors that interact with this compound are not currently available.

Prediction of Binding Affinity and Specificity

Computational models can also be used to predict the binding affinity, a measure of the strength of the interaction between a ligand and its receptor. This is often expressed as a binding energy or docking score. Such predictions are valuable for understanding the potency of a drug and its specificity for different receptor subtypes (e.g., β1 vs. β2-adrenergic receptors). While one study included this compound in a list of beta-blockers and provided a docking score, a comprehensive analysis of its binding affinity and specificity based on multiple computational studies is absent from the literature.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its structure, stability, and reactivity.

Conformation and Tautomerism Analysis

These calculations can determine the most stable three-dimensional arrangement (conformation) of the this compound molecule. They can also be used to study tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond. Such analyses are vital for understanding how the molecule will present itself to the receptor. At present, there are no published quantum chemical studies focused on the conformational and tautomeric landscape of this compound.

Charge Distribution and Reactivity Prediction

Understanding the distribution of electron density within the this compound molecule is key to predicting its reactivity and interaction with biological targets. Quantum chemical methods can calculate molecular electrostatic potential maps, which visualize the regions of a molecule that are electron-rich or electron-poor. This information helps in predicting how this compound will interact with the amino acid residues in the binding pocket of beta-adrenergic receptors. Specific research on the charge distribution and reactivity of this compound is not found in the available literature.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of the binding process between a ligand and a receptor over time. These simulations can reveal the pathways of ligand entry and exit from the binding site, the conformational changes that occur in both the ligand and the receptor upon binding, and the stability of the resulting complex. MD simulations offer a more complete picture of the binding event than static docking models. However, there are no specific molecular dynamics simulation studies published that focus on the binding of this compound to beta-adrenergic receptors.

Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are instrumental in understanding the stability and dynamics of the this compound-receptor complex. These simulations model the behavior of the ligand and its receptor, typically a G protein-coupled receptor (GPCR) such as the β-adrenergic receptor, over time.

Studies on analogous compounds, such as propranolol (B1214883), have shown that the stability of the ligand-receptor complex is governed by a network of interactions. biorxiv.org MD simulations can elucidate the key residues within the receptor's binding pocket that form stable hydrogen bonds, hydrophobic interactions, and electrostatic interactions with this compound. For instance, simulations can track the distance and geometry of hydrogen bonds between the hydroxyl group and the secondary amine of the ligand's side chain and specific residues like asparagine and serine in the receptor. nih.gov

The dynamics of the complex are also crucial. MD simulations can reveal fluctuations in the ligand's position and orientation within the binding site, as well as conformational changes in the receptor itself. nih.gov The root mean square deviation (RMSD) of the ligand and receptor backbone atoms over the simulation time is a key metric for assessing the stability of the complex. A stable complex will exhibit minimal fluctuations, indicating a well-defined binding pose.

Table 1: Key Intermolecular Interactions in a Simulated this compound-β-Adrenergic Receptor Complex

| Interaction Type | This compound Moiety | Receptor Residue (Example) |

| Hydrogen Bond | Hydroxyl group | Aspartic Acid |

| Hydrogen Bond | Secondary Amine | Serine |

| Hydrophobic | Naphthyl ring | Valine, Leucine |

| Aromatic (π-π stacking) | Naphthyl ring | Phenylalanine |

Conformational Changes upon Binding

The binding of an antagonist like this compound to its receptor is known to induce and stabilize specific conformational states of the receptor. biorxiv.org Computational methods such as molecular docking and MD simulations can predict and analyze these conformational changes.

Upon binding, this compound is expected to stabilize the inactive state of the β-adrenergic receptor. This prevents the conformational rearrangements necessary for the binding and activation of G proteins, thereby blocking the downstream signaling cascade. biorxiv.org Computational studies can compare the conformational ensemble of the receptor in its apo (unbound) state versus the this compound-bound state. This can be visualized by analyzing the trajectory of the simulation and monitoring key structural features, such as the position of transmembrane helices. For example, the outward movement of transmembrane helix 6 is a hallmark of receptor activation, which would be inhibited by the binding of an antagonist like this compound.

Computational Prediction of In Vitro and Preclinical ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. nih.govnih.gov In silico models are increasingly used to estimate these properties early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles.

Blood-Brain Barrier Permeability Prediction

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. Computational models can predict the BBB permeability of compounds like this compound based on their physicochemical properties. mdpi.com

One common approach is to use quantitative structure-activity relationship (QSAR) models. These models correlate molecular descriptors with experimentally determined BBB permeability data. Key descriptors for predicting BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com For a compound like this compound, with its lipophilic naphthyl group, a high potential for BBB penetration would be predicted.

Molecular dynamics simulations can also be employed to model the passive diffusion of a drug across a lipid bilayer, mimicking the cell membranes of the BBB. figshare.com These simulations provide a more detailed, physics-based prediction of permeability.

Table 2: Predicted Physicochemical Properties of this compound Relevant to BBB Permeability

| Property | Predicted Value | Implication for BBB Permeability |

| LogP | High | Favorable |

| Molecular Weight | Moderate | Favorable |

| Polar Surface Area (PSA) | Low | Favorable |

| Hydrogen Bond Donors | Low | Favorable |

| Hydrogen Bond Acceptors | Moderate | Neutral |

Metabolic Hotspot Identification